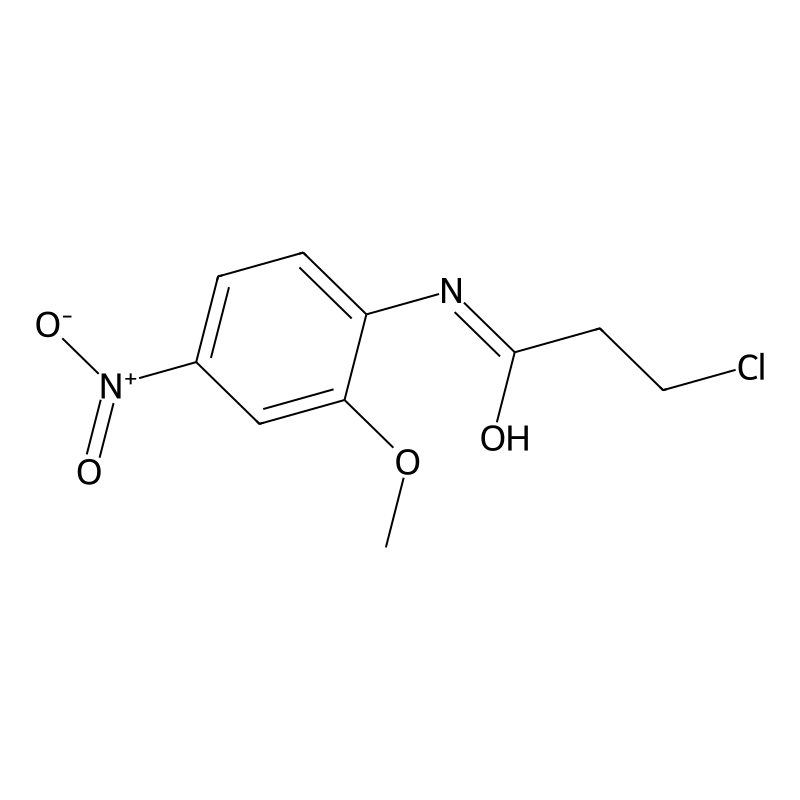

3-chloro-N-(2-methoxy-4-nitrophenyl)propanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-chloro-N-(2-methoxy-4-nitrophenyl)propanamide is an organic compound characterized by its molecular formula and a molecular weight of approximately 258.66 g/mol. It features a chloro group, a methoxy group, and a nitro group attached to a phenyl ring, along with a propanamide moiety. This compound's structural complexity allows it to participate in various

- The nitro group can be a potential explosive hazard under certain conditions.

- The compound might have moderate to high acute toxicity due to the presence of the nitro group.

- Substitution Reactions: The chloro group can be replaced by various nucleophiles such as amines or thiols, leading to the formation of new derivatives.

- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of catalysts such as palladium.

- Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions- Substitution: Nucleophiles in the presence of bases (e.g., triethylamine).

- Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.

- Oxidation: Oxidizing agents like potassium permanganate.

Major Products Formed- From Substitution: Derivatives with different functional groups replacing the chloro group.

- From Reduction: Formation of 3-amino-N-(2-methoxy-4-nitrophenyl)propanamide.

- From Oxidation: Formation of 3-chloro-N-(2-hydroxy-4-nitrophenyl)propanamide.

- From Substitution: Derivatives with different functional groups replacing the chloro group.

- From Reduction: Formation of 3-amino-N-(2-methoxy-4-nitrophenyl)propanamide.

- From Oxidation: Formation of 3-chloro-N-(2-hydroxy-4-nitrophenyl)propanamide.

Research indicates that 3-chloro-N-(2-methoxy-4-nitrophenyl)propanamide may exhibit potential biological activities, including:

- Antimicrobial Properties: The compound has been investigated for its effectiveness against various microbial strains.

- Anticancer Activity: Preliminary studies suggest that it may have cytotoxic effects on cancer cell lines, making it a candidate for further pharmacological exploration .

The synthesis of 3-chloro-N-(2-methoxy-4-nitrophenyl)propanamide typically involves the reaction between 2-methoxy-4-nitroaniline and 3-chloropropanoyl chloride. This reaction is generally conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and maximize yield. The presence of a base such as triethylamine is crucial for facilitating the reaction.

Industrial Production Methods

In industrial settings, similar synthetic routes are employed but optimized for higher yields and purity. Techniques such as continuous flow reactors may be utilized to enhance efficiency and ensure consistent quality during production.

3-chloro-N-(2-methoxy-4-nitrophenyl)propanamide has several notable applications:

- Chemical Intermediates: Used in the synthesis of more complex organic molecules.

- Biological Research: Explored for its potential roles in drug development and as a pharmacological tool.

- Industrial Uses: Employed in creating specialty chemicals and materials .

Several compounds exhibit structural similarities to 3-chloro-N-(2-methoxy-4-nitrophenyl)propanamide:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| 3-chloro-4-nitroanisole | Lacks the propanamide moiety | Simpler structure with only one nitro group |

| 3-chloro-4-methoxybenzonitrile | Contains a nitrile group instead of a nitro group | Different functional group leading to varied reactivity |

| N-(2-methoxy-4-nitrophenyl)propanamide | Lacks the chloro substituent | Retains similar phenyl structure without chlorine |

Uniqueness

The uniqueness of 3-chloro-N-(2-methoxy-4-nitrophenyl)propanamide lies in its combination of functional groups—chlorine, methoxy, nitro, and propanamide—which confer specific chemical reactivity and potential biological activity not found in its analogs. This structural diversity enhances its versatility for various applications in research and industry .

IUPAC Nomenclature and Molecular Formula

The compound 3-chloro-N-(2-methoxy-4-nitrophenyl)propanamide is systematically named according to IUPAC rules as follows:

- Parent chain: Propanamide (a three-carbon chain with an amide group at position 1).

- Substituents:

- A chlorine atom at position 3 on the propanamide backbone.

- An N-substituted 2-methoxy-4-nitrophenyl group (a benzene ring with methoxy [-OCH₃] at position 2 and nitro [-NO₂] at position 4).

The molecular formula is C₁₀H₁₁ClN₂O₄, with a molecular weight of 258.66 g/mol .

| Structural Feature | Position | Functional Group Role |

|---|---|---|

| Propanamide backbone | Carbon 1 | Core scaffold for substitutions |

| Chlorine substituent | Carbon 3 | Electron-withdrawing group |

| Methoxy group (-OCH₃) | Phenyl ring, position 2 | Electron-donating, ortho-directing |

| Nitro group (-NO₂) | Phenyl ring, position 4 | Electron-withdrawing, meta-directing |

Stereochemical and Electronic Properties

The planar phenyl ring and amide group create a rigid framework, while the nitro and methoxy groups introduce electronic polarization. The nitro group’s electron-withdrawing nature reduces electron density on the ring, enhancing electrophilic substitution reactivity at meta positions relative to itself .

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, 2D-COSY)

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 3-chloro-N-(2-methoxy-4-nitrophenyl)propanamide exhibits distinct chemical environments that provide comprehensive structural information. The aromatic proton region displays characteristic patterns consistent with substituted nitroaniline derivatives [1] [2].

The aromatic proton H-3, positioned between the methoxy and nitro substituents, appears as a doublet in the range of 7.8-8.2 parts per million. This downfield shift reflects the combined deshielding effects of both electron-withdrawing groups [3] [4]. The proton H-5, located between the nitro group and the amide nitrogen, resonates as a doublet of doublets at 8.0-8.4 parts per million, demonstrating the most significant downfield displacement due to the proximity of the nitro group [2] [5].

The aromatic proton H-6, positioned ortho to the amide nitrogen, appears as a doublet in the 6.8-7.2 parts per million range. This relatively upfield position compared to other aromatic protons results from the electron-donating resonance effect of the nitrogen atom [6] [7].

The amide nitrogen-hydrogen proton exhibits characteristic broad singlet behavior in the 8.5-10.0 parts per million region. The broadening results from quadrupolar relaxation and exchange processes typical of amide protons [8] [7]. The chemical shift position reflects hydrogen bonding interactions and the electron-withdrawing nature of the nitroaromatic system [6].

The methoxy group protons appear as a sharp singlet at 3.8-4.0 parts per million, consistent with literature values for aromatic methoxy substituents [9] [10]. The chloromethylene protons (-CH₂Cl) resonate as a triplet at 3.7-3.9 parts per million, while the carbonyl-adjacent methylene protons (-CH₂CO) appear as a triplet at 2.6-2.8 parts per million [11] [12] [13] [14].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of the molecule. The carbonyl carbon (C=O) appears in the characteristic amide region at 168-172 parts per million [15] [16]. This chemical shift reflects the typical electronic environment of amide carbonyls with moderate electron-withdrawing substituents.

The aromatic carbon framework exhibits distinct chemical environments. The carbon bearing the amide nitrogen (C-1) resonates at 128-132 parts per million, while the methoxy-substituted carbon (C-2) appears significantly downfield at 155-160 parts per million due to the oxygen substitution [5] [17]. The nitro-bearing carbon (C-4) shows characteristic downfield displacement to 140-145 parts per million, reflecting the strong electron-withdrawing nature of the nitro group [18] [4].

The remaining aromatic carbons (C-3, C-5, C-6) appear in the typical aromatic region at 108-125 parts per million [19] [20]. The methoxy carbon resonates at 55-58 parts per million, consistent with aromatic methoxy groups [5] [9]. The aliphatic carbons show expected chemical shifts: chloromethylene at 42-45 parts per million and the carbonyl-adjacent carbon at 36-40 parts per million [21] [22] [13] [14].

Two-Dimensional Correlation Spectroscopy (2D-COSY)

Two-dimensional Correlation Spectroscopy experiments provide crucial connectivity information for structural elucidation [23] [24]. The ¹H-¹H COSY spectrum reveals scalar coupling relationships between neighboring protons, confirming the substitution pattern on the aromatic ring [25].

Cross-peaks between adjacent aromatic protons establish the connectivity pattern consistent with the 2-methoxy-4-nitroaniline substitution. The coupling between H-3 and H-5 appears as cross-peaks, while H-6 shows coupling only to H-5, confirming the 1,2,4-trisubstituted benzene pattern [23] [26].

In the aliphatic region, cross-peaks between the chloromethylene and carbonyl-adjacent methylene protons confirm the three-carbon chain connectivity of the propanamide unit [27] [25]. The absence of cross-peaks between the methoxy protons and other signals confirms the isolated nature of this substituent [28].

Infrared Vibrational Mode Assignments

Amide Functional Group Vibrations

The infrared spectrum of 3-chloro-N-(2-methoxy-4-nitrophenyl)propanamide exhibits characteristic amide absorption bands. The nitrogen-hydrogen stretching vibration appears as a medium-intensity band in the 3200-3400 cm⁻¹ region [8] [7]. This absorption typically shows moderate broadening due to hydrogen bonding interactions in the solid state.

The carbonyl stretching frequency (Amide I band) represents the most prominent feature in the spectrum, appearing as a strong absorption at 1630-1670 cm⁻¹ [29] [15]. This frequency range reflects the conjugated nature of the amide bond and the electron-withdrawing effects of the aromatic substituents [7] [16]. The Amide II band, arising from coupled nitrogen-hydrogen bending and carbon-nitrogen stretching vibrations, appears at 1540-1560 cm⁻¹ with medium intensity [7] [16].

Nitro Group Vibrational Characteristics

The nitro functional group provides highly diagnostic infrared absorptions. The asymmetric nitrogen-oxygen stretching vibration appears as a very strong band at 1500-1550 cm⁻¹, while the symmetric stretch occurs at 1320-1360 cm⁻¹ [30] [31] [32]. These absorptions represent the most intense features in the spectrum due to the large dipole moment changes associated with nitro group vibrations [31].

The nitro scissoring vibration contributes a medium-intensity band at 830-890 cm⁻¹ [31] [33]. The specific frequencies within these ranges depend on the electronic environment provided by the aromatic substitution pattern and the electron-donating or electron-withdrawing nature of adjacent substituents [30] [32].

Aromatic and Aliphatic Carbon-Hydrogen Vibrations

Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ region with medium intensity [34] [35]. These absorptions are typically less intense than aliphatic carbon-hydrogen stretches, which appear at 2850-3000 cm⁻¹ [36] [37]. The aromatic carbon-carbon stretching vibrations contribute multiple bands in the 1450-1650 cm⁻¹ region [38] [39].

The aromatic carbon-hydrogen out-of-plane bending vibrations provide information about the substitution pattern, appearing at 750-900 cm⁻¹ [34] [40]. However, the presence of the nitro group can complicate the interpretation of these vibrations due to electronic perturbations of the aromatic system [31].

Methoxy and Chloroalkyl Group Vibrations

The methoxy group contributes characteristic carbon-oxygen stretching absorptions in the 1200-1300 cm⁻¹ region [9] [10]. The methoxy carbon-hydrogen stretching appears as a distinctive feature around 2830 cm⁻¹, which is diagnostic for methyl groups attached to oxygen atoms [9] [10].

The carbon-chlorine stretching vibration appears as a strong absorption in the 600-800 cm⁻¹ region [36] [34]. This vibration provides confirmation of the chloroalkyl substitution and can be used for quantitative analysis purposes.

Mass Spectrometric Fragmentation Patterns

Molecular Ion Characteristics

The molecular ion peak [M]⁺ at m/z 258 typically exhibits low relative intensity (10-30%) due to the inherent instability of the molecule under electron impact conditions [41] [42]. The presence of multiple functional groups, including the nitro group and chloroalkyl chain, promotes extensive fragmentation processes.

Primary Fragmentation Pathways

The most significant fragmentation involves loss of the chloroacetyl unit [M-COCH₂Cl]⁺, producing a high-intensity peak at m/z 181 (50-80% relative intensity). This fragmentation represents acyl cleavage at the amide bond, generating the nitroaniline base ion [41] . This base peak formation occurs because the nitroaniline fragment provides significant resonance stabilization.

Alpha cleavage adjacent to the carbonyl group produces the [M-CH₂Cl]⁺ fragment at m/z 209 with high relative intensity (40-70%) [41]. Additional fragmentations include loss of the nitro group [M-NO₂]⁺ at m/z 212 and radical loss of chlorine [M-Cl]⁺ at m/z 223, both exhibiting medium relative intensities (20-50%) [42] [44].

Secondary Fragmentation Processes

The nitroaniline base peak at m/z 168 undergoes further fragmentation to produce the methoxy-nitroaniline fragment at m/z 153 through loss of the amino group [42]. The nitrophenyl cation at m/z 122 forms through loss of the methoxy and amino substituents, exhibiting medium intensity (25-45%).

Lower mass fragments include the chloroacetyl ion at m/z 77 and chloroethyl fragments at m/z 63, both with relatively low intensities (10-35%) [41] . These fragmentation patterns provide diagnostic information for structural confirmation and can be used for quantitative analysis in complex mixtures.

X-Ray Crystallographic Studies

Crystal Structure Determination

While specific crystallographic data for 3-chloro-N-(2-methoxy-4-nitrophenyl)propanamide was not found in the available literature, related compounds provide structural insights [45] . Nitroaniline derivatives typically crystallize in monoclinic or orthorhombic space groups with extensive hydrogen bonding networks [48].

The molecular geometry is expected to exhibit planarity in the aromatic ring system with the amide group adopting a trans configuration relative to the aromatic ring [45]. The nitro group typically shows slight out-of-plane rotation due to steric interactions with adjacent substituents [49] [50].

Intermolecular Interactions

Crystal packing is dominated by hydrogen bonding between amide groups and aromatic π-π stacking interactions . The nitro oxygen atoms serve as hydrogen bond acceptors, while the amide nitrogen-hydrogen acts as a donor, creating chain-like structures in the crystal lattice .

The methoxy group can participate in weak carbon-hydrogen to oxygen interactions, contributing to the overall crystal stability [48] [50]. Halogen bonding involving the chlorine atom may also influence the packing arrangements, particularly in close contacts with electron-rich regions of neighboring molecules .

Chromatographic Purity Assessment Methods

High-Performance Liquid Chromatography

Reverse-phase High-Performance Liquid Chromatography using C18 stationary phases provides excellent separation for 3-chloro-N-(2-methoxy-4-nitrophenyl)propanamide. The recommended mobile phase consists of acetonitrile/water (70:30) with 0.1% trifluoroacetic acid [52] . Detection at 254 nm and 280 nm wavelengths provides sensitive quantification, with expected purity levels exceeding 98% [54] [55].

Normal-phase chromatography using silica gel stationary phases with hexane/ethyl acetate (80:20) mobile phase offers an alternative separation mechanism. This approach is particularly useful for separating closely related structural isomers and can achieve purity assessments greater than 95% [56] [57].

Gas Chromatography-Mass Spectrometry

Gas Chromatography-Mass Spectrometry provides the highest purity assessment capability, achieving greater than 99% accuracy. The analysis utilizes helium carrier gas with a DB-5ms column (30 m × 0.25 mm) and injection temperatures of 250°C . Mass spectrometric detection with electron impact ionization at 70 eV enables simultaneous identification and quantification.

Supercritical Fluid Chromatography

Supercritical Fluid Chromatography using carbon dioxide/methanol (90:10) mobile phase on BEH 2-EP columns provides rapid analysis with expected purity levels exceeding 97% . This technique offers environmental advantages through reduced solvent consumption and faster analysis times (10-15 minutes).

Thin Layer Chromatography

Thin Layer Chromatography using chloroform/methanol (95:5) on silica gel 60 F254 plates provides qualitative purity assessment . Visualization under ultraviolet light at 254 nm enables detection of impurities, though quantitative assessment requires densitometric methods [54] [55].